Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate
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Overview
Description
Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate is a sulfonium salt with the molecular formula C24H19F6S2Sb. This compound is known for its application as a catalyst in the photocuring of epoxy resins. It is characterized by its white to off-white solid form and is sparingly soluble in solvents like chloroform and DMSO .
Preparation Methods
The synthesis of Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate typically involves the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired sulfonium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in substitution reactions where the sulfonium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate has several scientific research applications:
Biology: The compound’s photocuring properties are explored in the development of biomaterials and medical devices.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism of action of Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate involves the generation of reactive species upon exposure to light. These reactive species initiate the polymerization of epoxy resins, leading to the formation of cross-linked polymer networks. The molecular targets and pathways involved include the activation of the sulfonium group and subsequent propagation of the polymerization reaction.
Comparison with Similar Compounds
Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate is unique compared to other sulfonium salts due to its specific structure and photocuring properties. Similar compounds include:
Diphenyl(4-thiophenyl) sulfonium hexafluoroantimonate: Another sulfonium salt used in photocuring applications.
Triphenylsulfonium hexafluoroantimonate: A widely used photoinitiator in polymer chemistry.
Phenylbis(4-thiophenyl) sulfonium hexafluoroantimonate: Known for its enhanced reactivity in photocuring processes.
These compounds share similar applications but differ in their reactivity and efficiency in initiating polymerization reactions.
Properties
CAS No. |
101200-60-6 |
---|---|
Molecular Formula |
C30H23F6S3Sb |
Molecular Weight |
715.5 g/mol |
IUPAC Name |
hexafluoroantimony(1-);phenyl-bis(4-phenylsulfanylphenyl)sulfanium |
InChI |
InChI=1S/C30H23S3.6FH.Sb/c1-4-10-24(11-5-1)31-26-16-20-29(21-17-26)33(28-14-8-3-9-15-28)30-22-18-27(19-23-30)32-25-12-6-2-7-13-25;;;;;;;/h1-23H;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
HCDSMHKDMZMRPC-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=C(C=C4)SC5=CC=CC=C5.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
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